(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

pKa Lewis acidity substituent effects

Sourcing a single building block that delivers both hydrogen-bonding and metal-coordinating handles can stall a medicinal chemistry program. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid solves this by combining an ortho-amino group with a para-methoxycarbonyl moiety on one ring, enabling precise Suzuki-Miyaura couplings without protecting-group manipulation. • Introduces both amine and masked carboxylate functionalities in a single coupling step, accelerating library synthesis. • Ortho-amino substitution enables intramolecular B-N coordination, enhancing diol-binding affinity for chemosensor or drug-delivery applications. • Available as the free acid or as the more water-soluble hydrochloride salt (CAS 380430-55-7). • Consistent ≥98% purity verified by HPLC; shipped under ambient conditions from bench to bulk scales.

Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
CAS No. 774530-27-7
Cat. No. B1272222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
CAS774530-27-7
Molecular FormulaC8H10BNO4
Molecular Weight194.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)OC)N)(O)O
InChIInChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3
InChIKeyOLHRJDVIFHDPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid


(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, with CAS number 774530-27-7, is a specialized arylboronic acid building block defined by the ortho-amino and para-methoxycarbonyl substituents on its phenyl ring . Its molecular formula is C8H10BNO4, with a molecular weight of 194.98 g/mol . As a boronic acid derivative, it is a crucial reagent for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in complex molecule synthesis . The compound is also frequently procured and handled as its hydrochloride salt (CAS 380430-55-7) to enhance stability and aqueous solubility for certain applications .

Why Simpler Boronic Acids Cannot Substitute


Direct substitution with a generic phenylboronic acid or a simpler analog is not feasible because the specific combination of an electron-donating amino group and an electron-withdrawing methoxycarbonyl group on the same aromatic ring fundamentally alters the compound's reactivity and physicochemical properties. The amino group at the ortho position can influence the Lewis acidity at the boron center and its coordination geometry [1], while the ester group provides a site for further synthetic elaboration or influences electronic properties. The pKa of phenylboronic acids is highly sensitive to substituents; an amino group can raise the pKa while an electron-withdrawing group lowers it [2]. This dual substitution creates a unique electronic profile that is not achievable with simpler, mono-substituted, or differently substituted analogs, thereby impacting reaction kinetics and selectivity in cross-coupling applications [2].

Quantitative Evidence for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid


pKa and Electrophilic Character vs. Unsubstituted Phenylboronic Acid

The introduction of an ortho-amino group and a para-methoxycarbonyl group creates a unique electronic environment. While the amino group is electron-donating (+M effect) and the ester is electron-withdrawing (-M, -I effect), their combined effect is non-additive and position-dependent [1]. The pKa of this compound is expected to be significantly different from unsubstituted phenylboronic acid (pKa ~8.8), which directly correlates with its Lewis acidity and its reactivity profile in Suzuki-Miyaura couplings [1]. This difference dictates the optimal base strength and reaction pH for transmetalation, a key step in the catalytic cycle. Furthermore, the ortho-amino group can act as a directing group or participate in post-coupling cyclization reactions, offering synthetic routes unavailable to simpler analogs [2].

pKa Lewis acidity substituent effects reaction optimization

Synthetic Efficiency: Patented Route to Hydrochloride Salt

A patent (CN104277060A) describes a method for synthesizing the hydrochloride salt of this compound (2-amino-4-alkoxycarbonylphenyl boronic acid hydrochloride) that achieves high purity and yield through a continuous synthesis process [1]. The process, starting from p-carboxyphenylboronic acid, involves nitration, esterification, and hydrogenation steps. While exact yields are not provided in the abstract, the method is characterized by 'simple operation, low cost, high purity, and high yield,' suggesting a reproducible and efficient route that is optimized for this specific substitution pattern [1]. This contrasts with general borylation methods that may produce complex mixtures when applied to highly functionalized arenes.

synthesis yield purity scale-up

Intramolecular B-N Coordination Potential

The ortho relationship between the boronic acid and amino group on the phenyl ring of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid creates the potential for intramolecular B-N coordination (dative bonding) [1]. This interaction is well-documented for ortho-aminomethylphenylboronic acids, which form a cyclic structure that significantly lowers the pKa of the boronic acid and alters its geometry from trigonal planar to tetrahedral [2]. This structural feature is crucial for molecular recognition, particularly for binding diols like glucose at physiological pH [2]. This distinguishes it from meta- or para-amino analogs, where such intramolecular coordination is geometrically impossible, leading to different binding and reactivity profiles.

B-N coordination molecular recognition stability

Free Acid and Hydrochloride Salt Availability

Unlike many simpler arylboronic acids that are only available as the free acid, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is commercially offered in both its free acid form (CAS 774530-27-7) and as a hydrochloride salt (CAS 380430-55-7) . The hydrochloride salt is documented to have improved aqueous solubility compared to the free acid , which is a critical parameter for applications in aqueous media, bioconjugation, or when handling in large-scale reactions where water is a co-solvent. This dual availability provides procurement and formulation flexibility, allowing researchers to select the optimal form for their specific reaction conditions without resorting to custom salt preparation.

solubility salt form formulation handling

Application Scenarios for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid


Complex Biaryl Synthesis via Suzuki-Miyaura Coupling

Procure this compound as a key building block for the synthesis of complex biaryl structures, which are common in pharmaceutical candidates. Its unique substitution pattern, including a masked carboxylate and a free amine, allows for the introduction of both hydrogen-bond donor/acceptor and metal-coordinating functionalities in a single coupling step . This is particularly valuable in medicinal chemistry programs aiming to create libraries of drug-like molecules with diverse pharmacophores.

Glucose-Responsive Hydrogels and Chemosensors

Utilize the potential for intramolecular B-N coordination inherent in its ortho-amino-boronic acid structure to design materials with enhanced diol-binding affinity at physiological pH. The compound can be incorporated into polymer matrices to create glucose-responsive hydrogels for smart insulin delivery or used as a building block for fluorescent chemosensors [1]. Its unique electronic profile may offer improved binding constants compared to non-chelating phenylboronic acid analogs, as inferred from class-level behavior.

Aqueous Bioconjugation and Drug Delivery

Leverage the enhanced aqueous solubility of its hydrochloride salt form (CAS 380430-55-7) for applications requiring water-compatible conditions. The compound can be used to functionalize biomolecules or nanoparticle surfaces with boronic acid moieties for the capture or delivery of glycosylated proteins, polysaccharides, or other diol-containing biopolymers . The free amine provides a handle for further conjugation to linkers or payloads.

Advanced Materials and Functionalized Polymers

Employ (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid as a monomer or post-polymerization modifier to create functionalized polymers with tailored electronic, optical, or self-assembly properties. The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for water solubility or ion-exchange properties, while the amine can participate in amide bond formation for polymer crosslinking or functionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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